Quinidine is extracted from the bark of cinchona trees, which are native to South America. The extraction process involves various methods, including solvent extraction and crystallization techniques, to isolate the active alkaloids from the plant material. Quinidine can also be synthesized through chemical reactions involving precursors derived from cinchona alkaloids .
Quinidine monohydrate falls under the classification of antiarrhythmic agents, specifically belonging to the class 1A antiarrhythmics. It functions by moderating cardiac action potentials and is used in clinical settings to restore normal heart rhythm in conditions such as atrial fibrillation and ventricular tachycardia .
The synthesis of quinidine monohydrate can be achieved through several methods:
The synthesis typically involves multiple steps:
Quinidine monohydrate features a complex molecular structure characterized by a quinuclidine ring fused with a quinoline moiety. The presence of a hydroxyl group contributes to its solubility and interaction with biological targets.
Quinidine participates in various chemical reactions that are crucial for its pharmacological activity:
The reactions are typically conducted under inert atmospheres using solvents such as methanol or dichloromethane at controlled temperatures to ensure optimal yields and purity of the product .
Quinidine exerts its therapeutic effects primarily through the modulation of ion channels in cardiac tissues:
These actions contribute to its effectiveness in treating arrhythmias by stabilizing cardiac electrical activity .
Quinidine monohydrate has several scientific uses:
Quinidine monohydrate exerts its Class Ia antiarrhythmic effects primarily through state-dependent blockade of voltage-gated sodium channels (Nav1.5). This blockade preferentially targets the inactivated state of the channel, resulting in a use-dependent inhibition where higher heart rates intensify the drug's effect [5] [6]. Electrophysiological studies reveal quinidine reduces the maximum upstroke velocity (Vmax) of phase 0 depolarization, slowing conduction velocity throughout the heart—particularly in the atria, ventricles, and His-Purkinje system [6] [10]. This sodium channel blockade exhibits intermediate kinetics (τ ≈ 1-10 seconds), distinguishing it from faster Class Ib agents (e.g., lidocaine) and slower Class Ic agents (e.g., flecainide) [5].
Simultaneously, quinidine monohydrate demonstrates potent inhibition of multiple potassium currents, prolonging cardiac repolarization. Key potassium channel targets include:
Notably, quinidine monohydrate uniquely induces internalization of Kv1.5 channels (mediating atrial IKur) in a dose-, temperature-, and subunit-dependent manner. This occurs via an endocytic mechanism distinct from pore blockade and contributes to reduced channel density beyond simple conductance inhibition [2]. This internalization is stereospecific (quinidine > quinine) and calcium-dependent, representing a novel trafficking-mediated antiarrhythmic mechanism [2].
Table 1: Ion Channel Blockade Profile of Quinidine Monohydrate
Ion Current | Molecular Target | Blockade Potency (IC50) | Functional Consequence |
---|---|---|---|
INa (late) | Nav1.5 | ~3.8 μM | Slowed conduction velocity |
IKr | hERG/Kv11.1 | 1-10 μM | APD/QT prolongation |
IKs | KCNQ1-KCNE1 | >10 μM | Repolarization reserve reduction |
Ito | Kv4.2/Kv4.3 | ~10 μM | Reduced phase 1 repolarization |
IK1 | Kir2.x | >30 μM | Resting membrane potential modulation |
IKur | Kv1.5 | ~2 μM (block) + trafficking effect | Atrial APD prolongation |
Table 2: Comparative Electrophysiological Effects of Class Ia Antiarrhythmics
Parameter | Quinidine | Procainamide | Disopyramide |
---|---|---|---|
Use Dependence | Moderate | Moderate | Strong |
Vmax Reduction | ++ | ++ | +++ |
APD Prolongation | +++ | ++ | +++ |
QT Prolongation | Significant | Moderate | Significant |
Ito Block | Yes | Minimal | Minimal |
Trafficking Effects (Kv1.5) | Yes | No data | No |
Quinidine monohydrate exhibits significant anticholinergic activity mediated by direct competitive antagonism at cardiac muscarinic M2 and M3 receptors [5] [8]. This property underlies its vagolytic effects, which manifest clinically as sinus tachycardia and attenuated AV nodal refractory periods—actions potentially counterproductive in atrial arrhythmias without concomitant AV nodal blocking agents [5] [6].
The molecular basis of this interaction involves specific stereochemical recognition: Quinidine's quinuclidine nitrogen engages in electrostatic interactions with a conserved aspartate residue (Asp103 in M2) in transmembrane helix 3 (TM3) of the receptor [8]. Concurrently, its quinoline ring system forms hydrophobic contacts with residues in TM6 and TM7 (Phe374, Trp400, Tyr403, Tyr426) [5] [8]. Notably, the stereoselectivity of this interaction differs from sodium channel blockade:
Competitive binding assays using [3H]quinuclidinyl benzilate ([3H]QNB) in guinea pig atrial homogenates demonstrate quinidine's affinity (Ki ≈ 0.7-1.2 μM) is approximately 10-fold lower than atropine but significantly higher than procainamide [8]. This affinity profile translates to functional antagonism of acetylcholine-induced negative chronotropy, with quinidine being ~5-fold more potent than procainamide in reversing physostigmine-induced bradycardia [8].
Table 3: Muscarinic Receptor Affinity and Functional Antagonism by Antiarrhythmics
Compound | [3H]QNB Ki (μM) | Physostigmine Reversal EC50 (μM) | Stereoselectivity |
---|---|---|---|
Atropine | 0.06 | 0.01 | Not applicable |
Quinidine | 0.72 | 0.15 | Low (≈ quinine) |
Disopyramide | 0.42 | 0.08 | High [(+)- > (-)-enantiomer] |
Procainamide | 15.6 | 1.8 | Minimal |
Beyond classical sodium and potassium channel interactions, quinidine monohydrate modulates several additional ion currents that refine its antiarrhythmic profile:
Late Sodium Current (INa-L) Inhibition: Quinidine suppresses pathologic late sodium influx (IC50 ≈ 3.8 μM) with greater potency than peak INa blockade [5] [10]. This action shortens ventricular APD in conditions of INa-L augmentation (e.g., ischemia, long QT syndrome type 3) and reduces intracellular sodium loading, thereby attenuating calcium overload via Na+/Ca2+ exchange (NCX) [5].
L-Type Calcium Channel (LTCC) Modulation: At therapeutic concentrations (>5 μM), quinidine partially inhibits LTCC (ICa-L), reducing plateau duration and contractility [6] [10]. This effect contributes to its negative inotropic potential and modulates early afterdepolarization (EAD) formation in prolonged repolarization [5].
Balanced K+ Channel Blockade: Quinidine's simultaneous inhibition of IKr and IKs mirrors amiodarone's electrophysiological profile. This "balanced" potassium channel blockade theoretically mitigates torsadogenic risk compared to pure IKr blockers (e.g., dofetilide), as IKs inhibition partially compensates for reduced repolarization reserve at fast rates [5] [6].
Unique Efficacy in Channelopathies: This multitarget profile underpins quinidine's effectiveness in challenging arrhythmia syndromes:
Table 4: Multitarget Electrophysiological Effects in Specific Arrhythmia Syndromes
Arrhythmia Syndrome | Primary Targets | Electrophysiological Outcome |
---|---|---|
Brugada Syndrome | Ito ↓, ICa-L ↑ | Reduced transmural repolarization gradient |
Short QT Syndrome | IKr ↓↓, IKs ↓, INa ↓ | ERP prolongation without conduction impairment |
Early Repolarization Syndrome | IK-ATP ↓, Ito ↓ | Suppression of J-wave amplification |
Idiopathic VF | Ito ↓, INa-L ↓ | Reduced phase 2 reentry and EADs |
Table 5: Concentration-Dependent Multitarget Effects of Quinidine Monohydrate
Concentration Range | Primary Targets | Dominant Electrophysiological Effect |
---|---|---|
1-5 μM | INa (peak) ↓, IKr ↓ | Conduction slowing, APD prolongation |
5-10 μM | Ito ↓, IKs ↓, M2 ↓ | Repolarization homogenization, vagolysis |
>10 μM | ICa-L ↓, INa-L ↓, IK1 ↓ | Reduced contractility, suppressed EADs/DADs |
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4